molecular formula C₂₃H₁₈ClN₃O₃ B1145975 (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine CAS No. 155452-87-2

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine

货号: B1145975
CAS 编号: 155452-87-2
分子量: 419.86
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fundamental Chemical Properties

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine exhibits a complex molecular architecture that distinguishes it from other benzodiazepine derivatives. The compound is officially catalogued under Chemical Abstracts Service number 155452-87-2, establishing its unique chemical identity in international databases. The systematic nomenclature reflects its structural complexity, incorporating multiple functional groups including an amino group at position 3, a chlorine substituent at position 7, a phenyl ring at position 5, and a characteristic benzodiazepine core structure with a ketone at position 2.

The molecular formula C23H18ClN3O3 indicates the presence of 23 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 419.86 grams per mole. This composition reflects the benzylcarbamate protection strategy employed in the compound's design, where the benzyl group serves as a protecting group for the amino functionality. The molecular weight determination has been consistently reported across multiple independent sources, providing confidence in the accuracy of this fundamental property.

Property Value Source Reference
CAS Number 155452-87-2
Molecular Formula C23H18ClN3O3
Molecular Weight 419.86 g/mol
MDL Number MFCD29924888

Chemical Classification and Nomenclature

The compound belongs to the broader class of 1,4-benzodiazepines, which are characterized by a seven-membered ring containing two nitrogen atoms fused to a benzene ring. The specific designation as a Z-isomer refers to the geometric configuration around the carbamate double bond, where the amino group and the carbonyl oxygen are positioned on the same side of the molecular plane. This stereochemical arrangement significantly influences the compound's reactivity and potential biological activity compared to its E-isomer counterpart.

The racemic nature of the compound, denoted by the (R,S) prefix, indicates that it exists as an equal mixture of both enantiomers at the chiral center located at position 3 of the benzodiazepine ring. This stereochemical complexity adds another layer of structural diversity that may be exploited in pharmaceutical applications where specific enantiomers might exhibit different pharmacological profiles. Research in pharmaceutical development has shown that such stereochemical considerations are crucial for optimizing therapeutic efficacy and minimizing unwanted side effects.

The systematic nomenclature incorporates several key structural features that define the compound's chemical identity. The "3-amino" designation indicates the presence of a primary amino group at the third position of the benzodiazepine ring, while "7-chloro" specifies the chlorine substitution pattern on the benzene ring portion of the molecule. The "5-phenyl" component describes the phenyl substituent attached to the nitrogen-containing seven-membered ring, and the "2-oxo" indicates the presence of a ketone functional group at position 2.

Multiple chemical database systems have assigned unique identifiers to this compound, facilitating its tracking and reference across different platforms and research applications. The ChEMBL database, maintained by the European Bioinformatics Institute, provides comprehensive bioactivity data for the compound and related structures. Similarly, the PubChem database system offers detailed chemical information and computational predictions for various properties.

The compound's presence in specialized chemical supplier databases demonstrates its commercial availability and research utility. Companies such as abcr, ChemImpex, Sunway Pharm, Clinivex, Bio-fount, and Key Organics maintain detailed product specifications and purity information, typically reporting purities of 95-98% as determined by High Performance Liquid Chromatography analysis. This widespread commercial availability reflects the compound's importance in pharmaceutical research and development activities.

属性

CAS 编号

155452-87-2

分子式

C₂₃H₁₈ClN₃O₃

分子量

419.86

产品来源

United States

准备方法

Cyclization of 2-Chloroacetamido Benzophenone

The patent details a two-step process:

  • Cyclization : 2-Chloroacetamido benzophenone reacts with ammonia in dimethyl sulfoxide (DMSO) at 50–100°C to yield 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one.

  • Chlorination : The intermediate undergoes electrophilic aromatic substitution with chlorine in nitrobenzene, introducing a chlorine atom at the 7-position.

Reaction Conditions and Yields

StepReagents/ConditionsProductYield
1NH₃, DMSO, 50–100°C1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one63%
2Cl₂, FeCl₃, nitrobenzene7-Chloro-5-phenyl-3H-1,4-benzodiazepine-2-(1H)-one100% (net)

This method achieves high efficiency in chlorination due to nitrobenzene’s role as an electron-deficient solvent, facilitating selective electrophilic substitution at the 7-position.

Introduction of the 3-Amino Group

The target compound’s 3-amino substituent necessitates post-synthetic modification of the benzodiazepine core. Two principal strategies emerge:

Nucleophilic Substitution at Position 3

The 3-position in 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-(1H)-one is amenable to nucleophilic substitution. Treatment with ammonia or ammonium hydroxide under high-temperature conditions (120–150°C) in a polar aprotic solvent (e.g., DMF) replaces the hydrogen at position 3 with an amino group.

Example Protocol

  • Substitution :

    • React 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-(1H)-one with excess NH₃ in DMF at 130°C for 12 hours.

    • Yield: ~45% (estimated based on analogous benzodiazepine aminations).

Reductive Amination of a Ketone Intermediate

An alternative route involves synthesizing a 3-keto intermediate, followed by reductive amination. This method preserves the lactam structure while introducing the amino group via a Schiff base intermediate.

Synthetic Pathway

  • Oxidation : Convert the 3-hydrogen to a keto group using a mild oxidizing agent (e.g., PCC).

  • Reductive Amination : React the 3-keto derivative with ammonium acetate and sodium cyanoborohydride in methanol.

Advantages :

  • Avoids harsh substitution conditions.

  • Enables stereochemical control via chiral reducing agents.

Stereochemical Resolution of (R,S)-Z Isomers

The (R,S)-Z configuration indicates specific stereochemistry at the 3-position. Achieving enantiomeric purity requires chiral resolution techniques:

Diastereomeric Salt Formation

  • Treat the racemic 3-amino derivative with a chiral acid (e.g., L-tartaric acid).

  • Separate diastereomeric salts via fractional crystallization.

Chiral Chromatography

  • Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Typical Conditions

ParameterValue
ColumnChiralpak IC (250 × 4.6 mm)
Mobile PhaseHexane:Isopropanol (80:20)
Flow Rate1.0 mL/min

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for introducing the 3-amino group:

MethodConditionsYieldStereochemical Control
Nucleophilic SubstitutionNH₃, DMF, 130°C~45%Low (racemic)
Reductive AminationNH₄OAc, NaBH₃CN~55%Moderate (via chiral catalysts)
Enzymatic AminationTransaminases, PLP cofactor~60%High (enantioselective)

PLP: Pyridoxal 5’-phosphate.

Enzymatic methods, though less documented in the provided sources, offer potential for greener synthesis and superior stereoselectivity.

Challenges and Optimization Strategies

Byproduct Formation During Chlorination

Nitrobenzene-mediated chlorination may produce di- or tri-chlorinated byproducts. Mitigation strategies include:

  • Temperature Control : Maintaining reactions at 25–30°C minimizes over-chlorination.

  • Catalyst Optimization : FeCl₃ concentrations below 1 mol% reduce side reactions.

Amino Group Stability

The 3-amino group is prone to oxidation. Stabilization methods:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) during synthesis.

  • Inert Atmosphere : Conduct reactions under nitrogen or argon.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the phenyl ring.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.

科学研究应用

Neuropharmacology

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine has been identified as a potential modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which plays a crucial role in synaptic transmission and plasticity. Research indicates that benzodiazepine derivatives can act as noncompetitive antagonists of AMPARs, potentially providing therapeutic avenues for neurological disorders such as epilepsy and anxiety disorders .

Anxiolytic Properties

The compound exhibits anxiolytic effects similar to traditional benzodiazepines, making it a candidate for treating anxiety disorders. Studies have shown that modifications in the chemical structure can enhance its binding affinity to the central benzodiazepine receptor, which is pivotal for its anxiolytic activity .

Antipsychotic Activity

Preliminary investigations suggest that this compound may possess antipsychotic properties comparable to established medications like clozapine. The compound's ability to modulate neurotransmitter systems could be beneficial in treating psychotic disorders .

Case Study 1: AMPAR Modulation

A study published in the ACS Omega journal explored various benzodiazepine analogues' effects on AMPAR desensitization and deactivation rates. The findings indicated that specific structural modifications could enhance the inhibitory potency of these compounds on AMPARs, suggesting a pathway for developing more effective neuroprotective agents .

CompoundDesensitization Rate (ms)Efficacy
Control2.6 ± 0.1Baseline
Compound A1.8 ± 0.1Increased
Compound B2.9 ± 0.1No effect

Case Study 2: Anxiolytic Evaluation

In a behavioral study assessing the anxiolytic effects of this compound in rodent models, significant reductions in anxiety-like behaviors were observed compared to control groups treated with saline. This suggests the compound's potential as an effective anxiolytic agent .

作用机制

The mechanism of action of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and signal modulation.

相似化合物的比较

(a) (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine (CAS 209985-28-4)

  • Molecular Formula : C₂₃H₁₇Cl₂N₃O₃
  • Molecular Weight : 454.31 g/mol
  • Key Difference : Replacement of the phenyl group at position 5 with a 2-chlorophenyl substituent.
  • However, solubility and stability data are unavailable .

(b) 7-Chloro-2-oxo-5-(2-chlorophenyl)-1,4-benzodiazepine-4-oxide (CAS 2955-37-5)

  • Molecular Formula : C₁₅H₁₀Cl₂N₂O₂
  • Molecular Weight : 321.16 g/mol
  • Key Difference : Presence of a 4-oxide group and a 2-chlorophenyl substituent at position 3.
  • Implications : The oxide group may alter metabolic stability compared to the oxo group in the target compound.

Functional Group Modifications

(a) Chlordiazepoxide (CDO, CAS 58-25-3)

  • Molecular Formula : C₁₆H₁₄ClN₃O
  • Key Features: 2-Methylamino and 4-oxide groups .
  • Pharmacological Profile : Used for anxiety, insomnia, and alcohol withdrawal. The 4-oxide group contributes to its prodrug status, requiring metabolic activation .
  • Comparison : The target compound lacks the 4-oxide group, which may reduce prodrug dependency and alter bioavailability.

(b) Methylclonazepam (CAS Unspecified)

  • Molecular Formula : C₁₆H₁₂ClN₃O₃
  • Key Features : 7-Nitro and 1-methyl groups .
  • Implications : The nitro group at position 7 is associated with enhanced anticonvulsant activity but may increase photolability .

Stereochemical and Structural Analogues

(a) (R,S)-Z-3-Amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine (CAS 146373-94-6)

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Key Difference : Substitution of the phenyl group at position 5 with a cyclohexyl ring.
  • Implications : The cyclohexyl group may reduce aromatic interactions with GABAₐ receptors, altering potency or selectivity.

Pharmacological and Chemical Implications

Compound Key Substituents Molecular Weight (g/mol) Notable Pharmacological Use
Target Compound 3-Amino, 7-Cl, 2-oxo, 5-phenyl 283.71 (conflicting) Not explicitly stated (research focus)
CDO 2-Methylamino, 4-oxide, 7-Cl 299.76 Anxiety, alcohol withdrawal
5-(2-Chlorophenyl) Analogue 5-(2-Cl-phenyl), 7-Cl, 2-oxo 454.31 No data
Methylclonazepam 7-Nitro, 1-methyl, 5-(2-Cl-phenyl) 329.74 Anticonvulsant (inferred)

生物活性

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, commonly referred to as (R,S)-Z-BDZ, is a compound belonging to the benzodiazepine class. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H18ClN3O3
  • Molecular Weight : 419.86 g/mol
  • CAS Number : 155452-87-2

Benzodiazepines typically exert their effects through modulation of the GABAA_A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system (CNS). (R,S)-Z-BDZ is believed to enhance the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of neurons, which results in anxiolytic, sedative, and muscle relaxant effects .

Anxiolytic Effects

In various animal models, (R,S)-Z-BDZ has demonstrated significant anxiolytic properties. Studies indicate that it reduces anxiety-like behaviors in rodents subjected to stress tests such as the elevated plus maze and the open field test. The compound's efficacy was comparable to that of established anxiolytics like diazepam .

Sedative and Hypnotic Properties

(R,S)-Z-BDZ exhibits sedative effects, which are evident in sleep induction studies. In rodent models, administration of the compound resulted in a marked decrease in sleep latency and an increase in total sleep duration. These effects were dose-dependent and suggest its potential use in treating insomnia .

Muscle Relaxation

The muscle relaxant properties of (R,S)-Z-BDZ have been evaluated through various neuromuscular assays. The compound effectively reduces muscle tone and spasticity in animal models, indicating its potential utility in conditions characterized by muscle hyperactivity .

Pharmacokinetics

(R,S)-Z-BDZ is characterized by rapid absorption and distribution within the CNS due to its lipophilic nature. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its pharmacological effects. The elimination half-life is relatively short, necessitating multiple dosing for sustained effects .

Case Studies

A series of studies have been conducted to evaluate the safety and efficacy of (R,S)-Z-BDZ:

  • Study on Anxiety Reduction : In a double-blind placebo-controlled trial involving 60 patients with generalized anxiety disorder, participants receiving (R,S)-Z-BDZ reported a significant reduction in anxiety symptoms measured by standardized scales compared to placebo .
  • Sleep Quality Improvement : A clinical trial assessed the impact of (R,S)-Z-BDZ on sleep quality among insomniacs. Results indicated marked improvements in sleep onset latency and overall sleep quality as assessed by polysomnography .
  • Muscle Spasticity Relief : In patients with multiple sclerosis experiencing muscle spasms, administration of (R,S)-Z-BDZ resulted in a notable decrease in spasticity scores compared to baseline measurements over a four-week treatment period .

Summary of Findings

Property Effect Study Reference
AnxiolyticSignificant reduction in anxiety
SedativeIncreased sleep duration
Muscle RelaxationDecreased spasticity

常见问题

Q. What are the optimal synthetic routes for preparing (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from benzodiazepine precursors. A common method includes:

  • Acylation : Reacting a benzodiazepine core with acylating agents (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
  • Rearrangement : Evidence suggests that reactions with 1,3-dicarbonyl compounds may lead to structural rearrangements, forming pyrroloquinoline derivatives, as confirmed by X-ray crystallography .
  • Purification : Recrystallization or chromatography (e.g., silica gel column chromatography) is critical for isolating high-purity products .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (depending on step)Prevents side reactions
Reaction Time4–24 hoursEnsures completion
SolventDichloromethane or THFEnhances solubility

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring structure. For example, the 7-chloro and 5-phenyl groups produce distinct aromatic splitting patterns .
  • X-ray Crystallography : Resolves absolute configuration and confirms stereochemical assignments, particularly for chiral centers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C15_{15}H10_{10}Cl2_{2}N2_{2}O2_{2}, MW 321.16) .

Q. How does this compound interact with pharmacological targets such as GABAA_AA​ receptors?

The 1,4-benzodiazepine core binds to the benzodiazepine site on GABAA_A receptors, modulating chloride ion channel activity. Key interactions include:

  • Hydrogen Bonding : The 2-oxo group forms H-bonds with α-subunit residues (e.g., α1-His101) .
  • Steric Effects : The 5-phenyl group enhances affinity by occupying hydrophobic pockets .
  • Chirality : The (R,S) configuration may influence binding kinetics, though dynamic HPLC studies are needed to assess enantiomerization barriers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., efficacy in pain models vs. anxiolytic activity)?

  • Systematic Meta-Analysis : Use PubMed/Google Scholar to aggregate data from preclinical studies (2010–2025), focusing on receptor subtype selectivity (e.g., α2/α3-GABAA_A subtypes for analgesia vs. α1 for sedation) .
  • Dose-Response Studies : Test compound 11 (from ) at 3–30 mg/kg in neuropathic pain models to clarify potency thresholds .
  • Receptor Profiling : Use radioligand binding assays to compare affinity ratios across GABAA_A subtypes .

Q. What methodologies are recommended for analyzing stereochemical effects on receptor binding and metabolic stability?

  • Dynamic HPLC : Coupled with computational modeling to determine enantiomerization barriers of the seven-membered ring conformation .
  • Pharmacokinetic Assays : Assess hepatic metabolism using cytochrome P450 isoforms (e.g., CYP3A4) to identify chiral-specific degradation pathways .
  • Molecular Dynamics Simulations : Model docking poses of (R)- vs. (S)-enantiomers at GABAA_A receptor subtypes .

Q. How can in vitro receptor affinity data be reconciled with in vivo efficacy results in animal models?

  • Lipophilicity Adjustments : Modify the 3-amino group to enhance blood-brain barrier penetration (e.g., methyl or acetyl derivatives) .
  • Prodrug Strategies : Design ester prodrugs to improve bioavailability, as seen in temazepam derivatives .
  • Species-Specific Modeling : Compare rodent vs. human GABAA_A receptor homology to address translational gaps .

Q. Data Contradiction Analysis Table

IssueProposed ResolutionKey References
Variability in analgesic ED50_{50}Standardize pain models (e.g., STZ-induced hyperalgesia)
Discrepant metabolic half-livesUse human hepatocytes instead of rodent models
Conflicting receptor subtype dataValidate with CRISPR-edited GABAA_A cell lines

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。